![molecular formula C23H23ClN4O B3013507 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide CAS No. 1118822-62-0](/img/structure/B3013507.png)

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

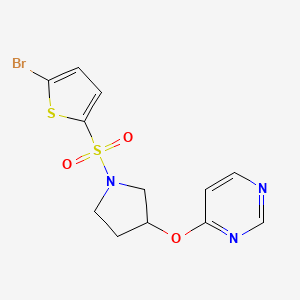

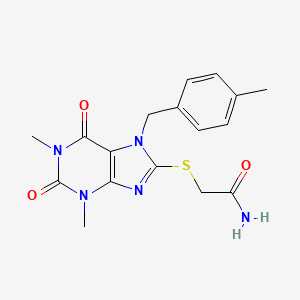

“N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide” is a chemical compound with the molecular formula C24H23Cl2N3O . It is related to a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines that were synthesized and evaluated for their in vitro antiproliferative activity .

Synthesis Analysis

The synthesis of related compounds involved the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzylpiperazine moiety attached to a phenyl ring, which is further connected to a chloropyridine carboxamide group . The exact mass and monoisotopic mass of the molecule are 439.1218178 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 440.4 g/mol. It has a computed XLogP3-AA value of 5.4, indicating its lipophilicity. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. The compound has five rotatable bonds and a topological polar surface area of 35.6 Ų .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with the 4-benzylpiperazin-1-yl structure have been found to exhibit significant antibacterial and antifungal activity . This makes them valuable in the development of new antimicrobial agents.

Anticancer Properties

Research has shown that coumarin-based piperazine nuclides, which include compounds with the 4-benzylpiperazin-1-yl structure, have anticancer properties . This suggests potential applications in cancer treatment.

Anti-HIV Activity

Some compounds with the 4-benzylpiperazin-1-yl structure have been reported to have anti-HIV activity . This could make them useful in the development of new antiviral drugs.

Anticoagulant Properties

Coumarin-based piperazine nuclides, including those with the 4-benzylpiperazin-1-yl structure, have been found to have anticoagulant properties . This suggests potential applications in the treatment of blood clotting disorders.

Antioxidant and Anti-inflammatory Activity

Research has shown that coumarin-based piperazine nuclides, which include compounds with the 4-benzylpiperazin-1-yl structure, have antioxidant and anti-inflammatory activity . This suggests potential applications in the treatment of conditions associated with oxidative stress and inflammation.

Antiproliferative Activity

The piperazine analogs have been shown to have a potent antiproliferative activity against colon, prostate, breast, lung, and leukemia tumors . This suggests potential applications in the treatment of these types of cancers.

Mecanismo De Acción

Target of Action

The primary targets of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide are likely to be carbonic anhydrases (CA) and oxidoreductase . Carbonic anhydrases are a group of enzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in many physiological functions . Oxidoreductases are enzymes involved in oxidation-reduction reactions, crucial for energy production and detoxification processes .

Mode of Action

This compound interacts with its targets by binding to their active sites. In the case of carbonic anhydrases, it fits nicely in the active site and interacts with the zinc ion and three histidine residues . For oxidoreductases, docking studies suggest a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives .

Biochemical Pathways

The compound’s interaction with carbonic anhydrases and oxidoreductases affects several biochemical pathways. By inhibiting carbonic anhydrases, it can disrupt pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The inhibition of oxidoreductases can impact energy production and detoxification processes .

Result of Action

The compound exhibits significant antibacterial and antifungal activity . It also shows potential as a carbonic anhydrase inhibitor, which could have therapeutic applications in treating disorders such as glaucoma, cancer, obesity, epilepsy, edema, and osteoporosis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity was demonstrated under standardized conditions

Propiedades

IUPAC Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O/c24-22-16-19(10-11-25-22)23(29)26-20-6-8-21(9-7-20)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUWTTMYQWNHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3013424.png)

![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3013432.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)